molecular formula C10H11NO B13785116 4-(Prop-1-en-1-yl)benzamide CAS No. 26821-90-9

4-(Prop-1-en-1-yl)benzamide

Cat. No.: B13785116
CAS No.: 26821-90-9
M. Wt: 161.20 g/mol
InChI Key: GGXSKQACSQSJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Prop-1-en-1-yl)benzamide is an organic compound with the molecular formula C10H11NO It is a derivative of benzamide, where the benzene ring is substituted with a prop-1-en-1-yl group

Preparation Methods

The synthesis of 4-(Prop-1-en-1-yl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Chemical Reactions Analysis

4-(Prop-1-en-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Condensation: It can participate in condensation reactions to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions .

Scientific Research Applications

4-(Prop-1-en-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Prop-1-en-1-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

4-(Prop-1-en-1-yl)benzamide can be compared with other benzamide derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications

Properties

CAS No.

26821-90-9

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

4-prop-1-enylbenzamide

InChI

InChI=1S/C10H11NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2-7H,1H3,(H2,11,12)

InChI Key

GGXSKQACSQSJIZ-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.